

# Savolitinib: A Technical Guide to a Selective c-MET Tyrosine Kinase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Savolitinib |
| Cat. No.:      | B612288     |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **savolitinib** (also known as Volitinib, AZD6094, and HMPL-504), a potent and highly selective, orally bioavailable small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) Dysregulation of the c-MET signaling pathway is a known driver in various human cancers, making it a critical target for therapeutic intervention.[\[5\]](#)[\[6\]](#) **Savolitinib** has been developed to target tumors with aberrant c-MET activation, such as those with MET amplification or MET exon 14 skipping mutations.[\[2\]](#)[\[7\]](#)

## The c-MET Signaling Pathway and Its Role in Oncology

The c-MET receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase encoded by the MET proto-oncogene.[\[8\]](#)[\[9\]](#) Under normal physiological conditions, its only known ligand, hepatocyte growth factor (HGF), binds to c-MET, inducing receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain.[\[10\]](#) [\[11\]](#) This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[\[6\]](#)[\[8\]](#)[\[12\]](#) These pathways are crucial for regulating cellular processes like proliferation, survival, motility, invasion, and morphogenesis during embryonic development and tissue repair.[\[5\]](#)[\[8\]](#)

In oncology, aberrant c-MET signaling can drive tumor growth, angiogenesis, and metastasis. [6][8] This dysregulation can occur through several mechanisms, including MET gene amplification, activating mutations (such as MET exon 14 skipping alterations), and overexpression of either c-MET or its ligand HGF.[8][10][13] MET exon 14 skipping mutations, which occur in approximately 3-4% of non-small cell lung cancers (NSCLC), lead to reduced degradation of the MET protein, promoting uncontrolled cellular growth.[14][15]

[Click to download full resolution via product page](#)**Caption:** The c-MET signaling cascade.

## Savolitinib: Mechanism of Action

**Savolitinib** is a potent, ATP-competitive inhibitor of c-MET.[4][16] It selectively binds to the ATP-binding pocket of the c-MET receptor, preventing its autophosphorylation and subsequent activation.[10][16] This blockade disrupts the downstream signaling pathways critical for tumor cell proliferation and survival, including the PI3K/AKT and MAPK/ERK pathways.[10][17]

**Savolitinib** demonstrates exquisite selectivity for c-MET, which minimizes off-target effects and contributes to a more favorable safety profile.[3][10][18]



[Click to download full resolution via product page](#)

**Caption:** Savolitinib's competitive inhibition mechanism.

## Preclinical Profile

### In Vitro Activity

**Savolitinib** potently inhibits both the enzymatic activity and phosphorylation of MET at low nanomolar concentrations.<sup>[3]</sup> It shows high selectivity for c-MET over a wide range of other kinases.<sup>[3][18]</sup> In vitro studies demonstrate that **savolitinib** effectively inhibits the growth of cancer cell lines with MET amplification or MET-driven autocrine loops.<sup>[3][18]</sup>

| Parameter                           | Value                    | Cell Line / Condition               | Reference |
|-------------------------------------|--------------------------|-------------------------------------|-----------|
| IC <sub>50</sub> (c-Met)            | 5 nM                     | Enzymatic Assay                     | [16][18]  |
| IC <sub>50</sub> (p-Met)            | 3 nM                     | Enzymatic Assay                     | [16][18]  |
| IC <sub>50</sub> (p-Met)            | 3 nM                     | NCI-H441 Cells                      | [16]      |
| IC <sub>50</sub> (c-Met Inhibition) | 12.5 nM (free drug)      | Hs746t Xenograft Model              | [7][19]   |
| EC <sub>50</sub> (Cell Growth)      | 0.6 nM - 12.5 nM         | MET-dysregulated Gastric Cell Lines | [18]      |
| Kinase Selectivity                  | >650-fold vs 265 kinases | @ 1 μM concentration                | [3]       |

### In Vivo Pharmacokinetics & Efficacy

Preclinical studies in animal models have shown that **savolitinib** is orally bioavailable with favorable pharmacokinetic properties.<sup>[3][18][19]</sup> It demonstrates dose-dependent tumor growth inhibition in various xenograft models, particularly those with MET-driven gastric, lung, and papillary renal cell carcinomas.<sup>[3][18][20]</sup>

| Species | Dosing  | Bioavailability (F) | Clearance (CL) | Half-life (t <sub>1/2</sub> ) | Volume of Distribution (V <sub>ss</sub> ) | Reference            |
|---------|---------|---------------------|----------------|-------------------------------|-------------------------------------------|----------------------|
| Mouse   | Oral/IV | 27.2%               | 11.0 mL/min/kg | 1.7 h                         | 0.4 L/kg                                  | <a href="#">[18]</a> |
| Rat     | Oral/IV | 42.6%               | 11.8 mL/min/kg | -                             | 1.4 L/kg                                  | <a href="#">[18]</a> |
| Dog     | Oral/IV | 86.3%               | 3.5 mL/min/kg  | -                             | 1.4 L/kg                                  | <a href="#">[18]</a> |
| Monkey  | Oral/IV | 1.9%                | 17.2 mL/min/kg | -                             | 0.7 L/kg                                  | <a href="#">[18]</a> |

Table: Summary of preclinical pharmacokinetic parameters of **Savolitinib**.

In a patient-derived xenograft (PDX) model of EGFR-mutated, MET-amplified NSCLC, **savolitinib** (15 mg/kg) as a single agent resulted in approximately 84% tumor growth inhibition (TGI).[17][21] When combined with the EGFR inhibitor osimertinib, a **savolitinib** dose as low as 0.3 mg/kg achieved 81% TGI.[17][21]

## Clinical Development and Efficacy

**Savolitinib** has undergone extensive clinical investigation as both a monotherapy and in combination with other targeted agents.[2][7][22] It received its first conditional approval in China for patients with NSCLC harboring MET exon 14 skipping mutations who have progressed on or are unable to receive chemotherapy.[2]

| Trial ID        | Phase | Cancer Type           | Patient Population                  | Dosing                                       | Key Outcome                                                             | Reference                                 |
|-----------------|-------|-----------------------|-------------------------------------|----------------------------------------------|-------------------------------------------------------------------------|-------------------------------------------|
| NCT02897479     | II    | NSCLC                 | MET exon 14 skipping                | 400-600 mg QD                                | ORR: 49.2%; Median PFS: 6.8 months; Median DOR: 8.3 months              | <a href="#">[7]</a> <a href="#">[13]</a>  |
| NCT0198555      | I     | Advanced Solid Tumors | MET-aberrant (gastric, NSCLC)       | 600 mg QD or 500 mg BID (RP2D)               | Gastric (MET amp): ORR 35.7%; NSCLC (METex14): Tumor shrinkage observed | <a href="#">[23]</a> <a href="#">[24]</a> |
| TATTON (Part A) | Ib    | NSCLC                 | EGFRm, MET-amplified, post-EGFR TKI | Savolitinib 600 mg OD + Osimertinib 80 mg OD | ORR: 44%                                                                | <a href="#">[7]</a>                       |
| NCT02374645     | I     | NSCLC                 | EGFRm, MET-amplified, post-EGFR TKI | Savolitinib 600 mg OD + Gefitinib 250 mg OD  | ORR (T790M-): 52%; ORR (T790M+): 9%                                     | <a href="#">[7]</a>                       |

| SAVANNA<br>H<br>(NCT0377<br>8229) | II | NSCLC | EGFRm,<br>MET-<br>overexpres-<br>sed/amplifi-<br>ed, post-<br>Osimertinib | Savolitinib<br>300 mg<br>BID +<br>Osimertinib<br>80 mg QD | ORR: 56%;<br>Median<br>PFS: 7.4<br>months;<br>Median<br>DoR: 7.1<br>months | [25] |
|-----------------------------------|----|-------|---------------------------------------------------------------------------|-----------------------------------------------------------|----------------------------------------------------------------------------|------|
|-----------------------------------|----|-------|---------------------------------------------------------------------------|-----------------------------------------------------------|----------------------------------------------------------------------------|------|

Table: Summary of key clinical trials for **Savolitinib**. (ORR: Objective Response Rate; PFS: Progression-Free Survival; DOR: Duration of Response; QD: Once Daily; BID: Twice Daily; RP2D: Recommended Phase II Dose)

## Experimental Protocols

### In Vitro c-MET Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the  $IC_{50}$  of **savolitinib** against the c-MET kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[26][27]

- Reagent Preparation:
  - Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM  $MgCl_2$ , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
  - Prepare a serial dilution of **savolitinib** in DMSO, then further dilute in the kinase reaction buffer.
  - Prepare a solution of recombinant human c-MET enzyme in kinase buffer.
  - Prepare a solution of biotinylated substrate peptide (e.g., poly-Glu,Tyr 4:1) in kinase buffer.
  - Prepare an ATP solution in kinase buffer at a concentration close to its  $K_m$  for the enzyme.
  - Prepare detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin, diluted in detection buffer (e.g., 100 mM HEPES pH 7.0, 0.1 M KF, 0.1% BSA).
- Assay Procedure:

- Add 2  $\mu$ L of diluted **savolitinib** or DMSO (control) to the wells of a low-volume 384-well plate.
- Add 4  $\mu$ L of the c-MET enzyme and substrate peptide mixture to each well.
- Incubate for 15 minutes at room temperature to allow compound binding.
- Initiate the kinase reaction by adding 4  $\mu$ L of the ATP solution.
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding 10  $\mu$ L of the detection reagent mixture containing EDTA.
- Incubate for 60 minutes at room temperature to allow for signal development.

- Data Acquisition and Analysis:
  - Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
  - Calculate the HTRF ratio (665 nm / 620 nm) \* 10,000.
  - Plot the HTRF ratio against the logarithm of **savolitinib** concentration.
  - Determine the  $IC_{50}$  value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).



[Click to download full resolution via product page](#)

**Caption:** Workflow for in vitro  $IC_{50}$  determination.

## Cell Proliferation Assay

This protocol outlines a method to assess the effect of **savolitinib** on the proliferation of MET-dependent cancer cells (e.g., Hs746t gastric cancer cells).

- Cell Culture:

- Culture Hs746t cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO<sub>2</sub> incubator.

- Assay Procedure:

- Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well.
  - Allow cells to attach overnight.
  - Prepare serial dilutions of **savolitinib** in culture media and add them to the wells. Include wells with vehicle (DMSO) as a control.
  - Incubate the plate for 72 hours.

- Viability Measurement:

- Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to each well according to the manufacturer's instructions.
  - Incubate as required by the reagent.
  - Measure the signal (luminescence or absorbance) using a plate reader.

- Data Analysis:

- Normalize the signal of treated wells to the vehicle control wells.
  - Plot the percentage of viability against the logarithm of **savolitinib** concentration to determine the GI<sub>50</sub> (concentration for 50% growth inhibition).

## In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **savolitinib** in a mouse xenograft model.[16][18]

- Animal Model:
  - Use immunodeficient mice (e.g., athymic nude or NSG mice).
  - Subcutaneously implant MET-amplified cancer cells (e.g., Hs746t or EBC-1) or patient-derived tumor fragments into the flank of each mouse.[2][7]
- Tumor Growth and Treatment:
  - Monitor tumor growth regularly using calipers (Tumor Volume = 0.5 x Length x Width<sup>2</sup>).
  - When tumors reach a predetermined size (e.g., 150-200 mm<sup>3</sup>), randomize mice into treatment and control groups.
  - Administer **savolitinib** orally, once daily, at various doses (e.g., 1-25 mg/kg).[16][18] The control group receives the vehicle solution.
  - Monitor animal body weight and general health throughout the study.
- Efficacy and Pharmacodynamic Assessment:
  - Measure tumor volumes 2-3 times per week.
  - At the end of the study (or at specified time points), euthanize the animals and excise the tumors.
  - Tumor tissue can be used for pharmacodynamic analysis, such as measuring the levels of phosphorylated MET (p-MET) by Western blot or immunohistochemistry to confirm target engagement.[7]
- Data Analysis:
  - Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

- Analyze statistical significance between the groups.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Savolitinib | C17H15N9 | CID 68289010 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 2. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration—A Narrative Review - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. Savolitinib - NCI [[dctd.cancer.gov](http://dctd.cancer.gov)]
- 4. savolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [[guidetopharmacology.org](http://guidetopharmacology.org)]
- 5. Targeting the c-Met signaling pathway in cancer - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 6. An overview of the c-MET signaling pathway - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. Savolitinib: A Promising Targeting Agent for Cancer - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 8. c-MET [[stage.abbviescience.com](http://stage.abbviescience.com)]
- 9. onclive.com [[onclive.com](http://onclive.com)]
- 10. What is the mechanism of Savolitinib? [[synapse.patsnap.com](http://synapse.patsnap.com)]
- 11. aacrjournals.org [[aacrjournals.org](http://aacrjournals.org)]
- 12. mdpi.com [[mdpi.com](http://mdpi.com)]
- 13. Non-small-cell lung cancer: how to manage MET exon 14 skipping mutant disease - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 14. MET exon 14 skipping mutations in non-small-cell lung cancer: real-world data from the Italian biomarker ATLAS database - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 15. Non-small cell lung cancer with MET exon 14 skip mutation: case report - Clough - Annals of Translational Medicine [[atm.amegroups.org](http://atm.amegroups.org)]
- 16. medchemexpress.com [[medchemexpress.com](http://medchemexpress.com)]
- 17. Pharmacokinetic/Pharmacodynamic Analysis of Savolitinib plus Osimertinib in an EGFR Mutation–Positive, MET-Amplified Non–Small Cell Lung Cancer Model - PMC

[pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]
- 19. Preclinical pharmacokinetics, disposition, and translational pharmacokinetic/pharmacodynamic modeling of savolitinib, a novel selective cMet inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacokinetic/Pharmacodynamic Analysis of Savolitinib plus Osimertinib in an EGFR Mutation-Positive, MET-Amplified Non-Small Cell Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Facebook [cancer.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. HUTCHMED - HUTCHMED Highlights Savolitinib SAVANNAH Phase II and Other Data at European Lung Cancer Congress 2025 [hutch-med.com]
- 26. mdpi.com [mdpi.com]
- 27. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Savolitinib: A Technical Guide to a Selective c-MET Tyrosine Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612288#savolitinib-as-a-selective-c-met-tyrosine-kinase-inhibitor>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)